4-Amino-6-chloropyrimidine-5-carbonitrile
Overview
Description
The compound 4-Amino-6-chloropyrimidine-5-carbonitrile (APC) is a pyrimidine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been the subject of research due to its potential applications in medicinal chemistry, particularly as a building block for compounds with antimicrobial and anticancer properties .
Synthesis Analysis
APC and its derivatives are typically synthesized through multi-component reactions involving various starting materials such as amines, aldehydes, and nitriles. For instance, a one-pot synthesis method has been reported where 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes are reacted in the presence of NaOH in ethanol, yielding triazolo-pyrimidine derivatives . Another synthesis approach involves the condensation of aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole or cyanoguanidine hydrochloride in alkaline ethanol to produce triazolo-pyrimidine and cyanoamino-pyrimidine derivatives . These methods are advantageous due to their operational simplicity, good yields, and high selectivity.
Molecular Structure Analysis
The molecular structure of APC and its complexes has been elucidated using various spectroscopic techniques, including NMR, IR, UV-Visible, and mass spectrometry. For example, APC has been used to synthesize metal complexes with Co(II), Ni(II), Cu(II), and Pd(II), where APC acts as a bidentate ligand coordinating through the exocyclic amino and adjacent pyrimidine nitrogen atoms. The Pd(II) complex, however, shows APC coordinating as a monodentate ligand via the pyrimidine nitrogen . Computational studies using DFT calculations have also been performed to optimize the geometry of these complexes, supporting the experimental findings.
Chemical Reactions Analysis
APC is a versatile intermediate that can undergo various chemical reactions to form a wide range of heterocyclic compounds. For instance, it can be acetylated, formylated, and further reacted with primary and heterocyclic amines to yield Schiff bases and other nitrogen-containing heterocycles . Additionally, APC derivatives have been used to synthesize fused heterocyclic systems with potential biocidal properties . The reactivity of APC also extends to the synthesis of thiadiazolo-pyrimidine derivatives with anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of APC and its derivatives are closely related to their molecular structure. The synthesized metal complexes of APC exhibit non-electrolytic behavior in DMSO and have been characterized by their magnetic susceptibility and thermal stability through TGA analysis . The solubility, melting points, and other physical properties are typically determined experimentally and are crucial for understanding the compound's behavior in various chemical environments.
Scientific Research Applications
Anticancer Agents
- Scientific Field: Oncology
- Application Summary: 4-Amino-6-chloropyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
- Methods of Application: The compounds were synthesized and evaluated for their in vitro cytotoxic activities against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .
- Results: Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib. In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC 50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .
Anti-inflammatory Agents
- Scientific Field: Pharmacology
- Application Summary: Pyrimidines, including 4-Amino-6-chloropyrimidine-5-carbonitrile, display a range of pharmacological effects including anti-inflammatory. They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application: Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
ATP Mimicking Tyrosine Kinase Inhibitors
- Scientific Field: Biochemistry
- Application Summary: A new series of pyrimidine-5-carbonitrile derivatives, including 4-Amino-6-chloropyrimidine-5-carbonitrile, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
- Methods of Application: These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
- Results: Compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC 50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .
Drug-likeness Properties
- Scientific Field: Pharmacokinetics
- Application Summary: 4-Amino-6-chloropyrimidine-5-carbonitrile has been studied for its drug-likeness properties .
- Methods of Application: In silico ADMET studies were performed to explore drug-likeness properties .
- Results: The compound has a Bioavailability Score of 0.55 and is considered to have high GI absorption .
Kinase Inhibitory Activities
- Scientific Field: Biochemistry
- Application Summary: A new series of pyrimidine-5-carbonitrile derivatives, including 4-Amino-6-chloropyrimidine-5-carbonitrile, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were evaluated for their kinase inhibitory activities against EGFR WT and EGFR T790M .
- Methods of Application: The most cytotoxic compounds that showed promising IC 50 values against the four cancer cell lines were subjected to further investigation for their kinase inhibitory activities against EGFR WT and EGFR T790M using homogeneous time resolved fluorescence (HTRF) assay .
- Results: Compound 11b was found to be the most active compound against both EGFR WT and mutant EGFR T790M, exhibiting IC 50 values of 0.09 and 4.03 μM, respectively .
Simulation Visualizations
- Scientific Field: Computational Chemistry
- Application Summary: 4-Amino-6-chloropyrimidine-5-carbonitrile can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
- Methods of Application: The compound’s structure is input into the software, which then simulates its behavior under various conditions .
- Results: The results of these simulations can provide valuable insights into the compound’s properties and potential applications .
Safety And Hazards
The safety information for “4-Amino-6-chloropyrimidine-5-carbonitrile” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
4-amino-6-chloropyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVMFCKRFRCMLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483831 | |
Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-chloropyrimidine-5-carbonitrile | |
CAS RN |
60025-09-4 | |
Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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